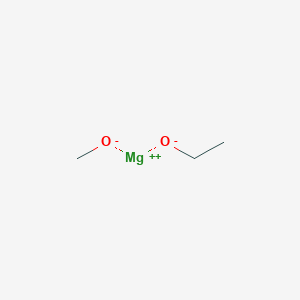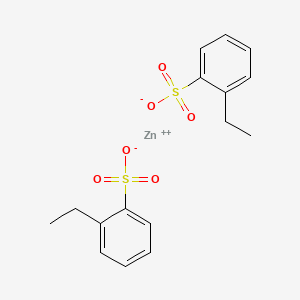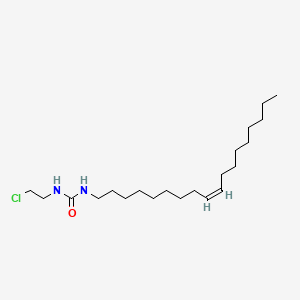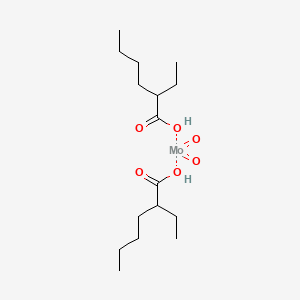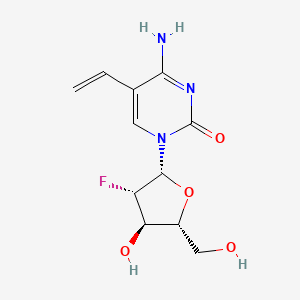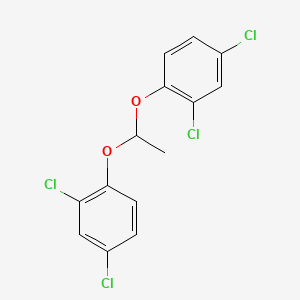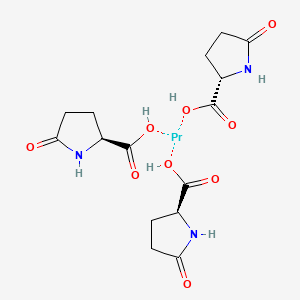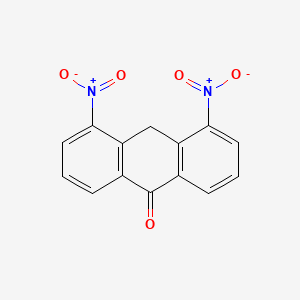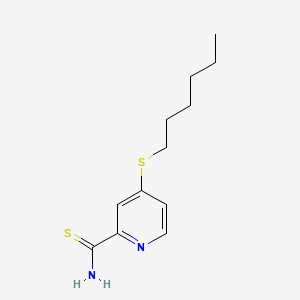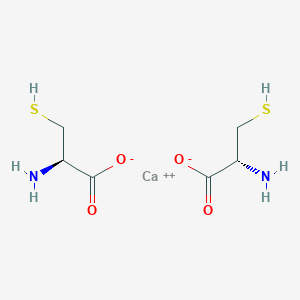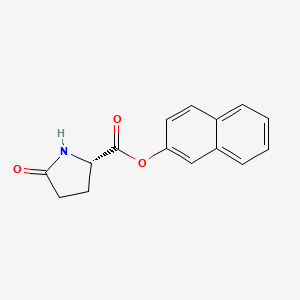
2-Naphthyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-naphthol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield naphthyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, naphthyl alcohols, and various substituted naphthyl compounds .
Scientific Research Applications
2-Naphthyl 5-oxo-L-prolinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Naphthyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like 5-oxo-L-prolinase, leading to the formation of products that participate in various biochemical pathways . The molecular targets and pathways involved include the catalytic sites of enzymes and the regulatory mechanisms of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline 2-naphthylamide: An amide derivative with similar structural features but different functional groups.
L-2-imidazolidone-4-carboxylate: A compound with a similar proline-derived structure but different ring modifications.
2-piperidone-6-carboxylate: Another proline analog with distinct chemical properties.
Uniqueness
2-Naphthyl 5-oxo-L-prolinate is unique due to its ester linkage, which imparts distinct chemical reactivity and biological activity compared to its amide and other analogs. This uniqueness makes it valuable in specific applications where ester functionality is crucial .
Properties
CAS No. |
67934-92-3 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
naphthalen-2-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c17-14-8-7-13(16-14)15(18)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
ZFLYMZADKJPSIM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


